molecular formula C15H23BO4S B8235668 4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 876617-07-1

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8235668
CAS No.: 876617-07-1
M. Wt: 310.2 g/mol
InChI Key: RTFXMNKQYJXLRE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable phenyl derivative. One common method is the nucleophilic substitution reaction, where a boronic acid reacts with a halogenated phenyl compound in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide or potassium carbonate. Reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a versatile intermediate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective chemical reactions and applications where other boron compounds may not be as effective .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propylsulfonylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4S/c1-6-11-21(17,18)13-9-7-12(8-10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFXMNKQYJXLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158404
Record name 4,4,5,5-Tetramethyl-2-[4-(propylsulfonyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876617-07-1
Record name 4,4,5,5-Tetramethyl-2-[4-(propylsulfonyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876617-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[4-(propylsulfonyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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